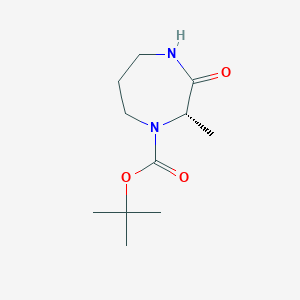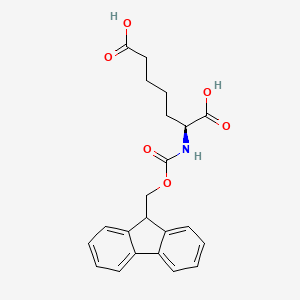
Methyl 3-bromo-1,6-dihydropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-bromo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound that belongs to the dihydropyridine family This compound is characterized by the presence of a bromine atom at the third position and a methyl ester group at the second position of the dihydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-1,6-dihydropyridine-2-carboxylate typically involves a multicomponent reaction. One common method includes the reaction of terminal alkynes, isocyanates, and malonates in the presence of copper acetylides. This domino catalytic reaction forms the dihydropyridine-3-carboxylate scaffold by creating three covalent bonds in one pot .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable multicomponent reactions under controlled conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper, is common in these processes to facilitate the formation of the desired product.
化学反应分析
Types of Reactions: Methyl 3-bromo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The dihydropyridine ring can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dihydropyridine derivatives, while oxidation and reduction reactions can lead to the formation of pyridine or tetrahydropyridine derivatives.
科学研究应用
Methyl 3-bromo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 3-bromo-1,6-dihydropyridine-2-carboxylate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various pathways, including nucleophilic addition and electrophilic substitution.
相似化合物的比较
Methyl 6-bromo-2-pyridinecarboxylate: Similar in structure but lacks the dihydropyridine ring.
Methyl 6-oxo-1,6-dihydro-3-pyridinecarboxylate: Contains an oxo group instead of a bromine atom.
Methyl 1-methyl-1,2-dihydropyridine-3-carboxylate: Similar structure but with a methyl group at the nitrogen atom.
Uniqueness: Methyl 3-bromo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of the bromine atom at the third position, which significantly influences its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various chemical reactions and applications.
属性
分子式 |
C7H8BrNO2 |
|---|---|
分子量 |
218.05 g/mol |
IUPAC 名称 |
methyl 5-bromo-1,2-dihydropyridine-6-carboxylate |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-3,9H,4H2,1H3 |
InChI 键 |
MBOKCUPUJIQLTI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CCN1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


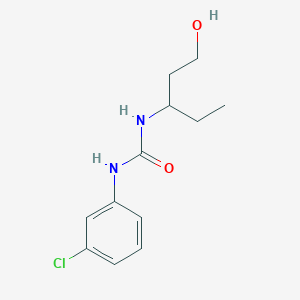
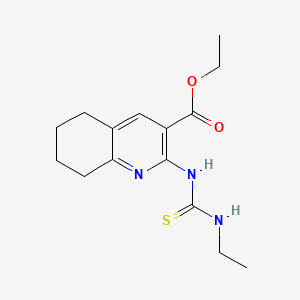
![(S)-3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14894539.png)
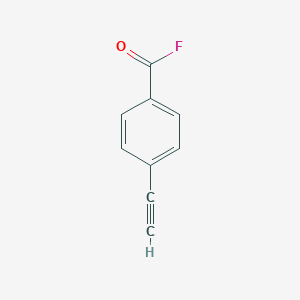

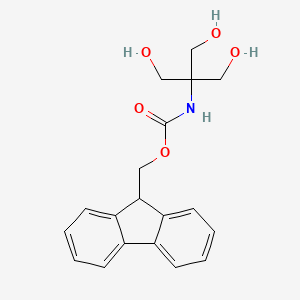
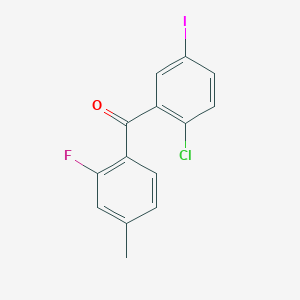
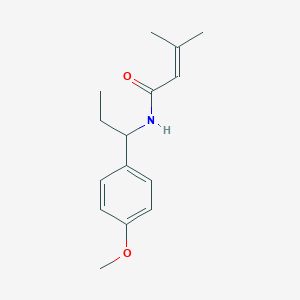
![(2R)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B14894566.png)
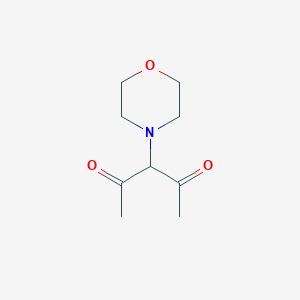
![5,5-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894569.png)
